molecular formula C20H19FN2O2 B2816499 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide CAS No. 899735-41-2

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide

Cat. No. B2816499
CAS RN: 899735-41-2
M. Wt: 338.382
InChI Key: SUOCELMMCAOVFI-UHFFFAOYSA-N
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Description

The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a 3,4-dihydro-2H-quinolin-6-yl group, and a 2-fluorobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopropanecarbonyl group would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyclopropanecarbonyl group, the 3,4-dihydro-2H-quinolin-6-yl group, and the 2-fluorobenzamide group. Each of these groups could potentially participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopropanecarbonyl group could potentially affect the compound’s boiling point, density, and refractive index .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research on compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide often focuses on their synthesis, including novel methods of creating these complex molecules, and evaluating their biological activities. For example, compounds with cyclopropane and quinoline components have been synthesized and tested for their antibacterial, antitubercular, and psycho-neurotropic properties. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles.

  • Antibacterial and Antitubercular Agents : The synthesis of quinoline derivatives and their evaluation as potential antibacterial and antitubercular agents illustrate the ongoing search for new treatments for infectious diseases. Compounds exhibiting significant activity against specific bacterial strains or Mycobacterium tuberculosis offer insights into the design of new drugs with targeted action mechanisms (Kantevari, Surineni, Sridhar, Yogeeswari, & Sriram, 2011; Miyamoto et al., 1995).

  • Psycho- and Neurotropic Profiling : The exploration of novel quinolin-4-ones for their psycho- and neurotropic effects highlights the potential of these compounds in developing new treatments for neurological conditions. Studies focusing on the sedative, anti-amnesic, and antihypoxic effects of these molecules contribute to our understanding of their therapeutic potential (Podolsky, Shtrygol’, & Zubkov, 2017).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOCELMMCAOVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide

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